4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Description

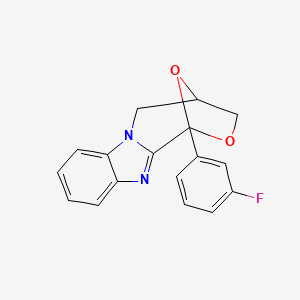

4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a heterocyclic compound featuring a fused benzimidazole core integrated with an oxazepine ring and a 3-fluorophenyl substituent. This structure combines the pharmacophoric elements of benzimidazoles (known for their diverse biological activities) and oxazepine derivatives (often explored for CNS modulation).

Properties

CAS No. |

76099-10-0 |

|---|---|

Molecular Formula |

C17H13FN2O2 |

Molecular Weight |

296.29 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |

InChI |

InChI=1S/C17H13FN2O2/c18-12-5-3-4-11(8-12)17-16-19-14-6-1-2-7-15(14)20(16)9-13(22-17)10-21-17/h1-8,13H,9-10H2 |

InChI Key |

RDJZPACKCBDPPF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)F |

Origin of Product |

United States |

Preparation Methods

Benzimidazole Carboxaldehyde Synthesis

The process begins with o-phenylenediamine (1 ), which undergoes cyclocondensation with ethyl diethoxyacetate (2 ) in refluxing ethanol to yield 2-diethoxymethyl-1H-benzimidazole (3 ) in 80% yield. Subsequent N-alkylation of 3 with prenyl bromide (4 ) in dry THF using NaH as a base affords N-prenyl benzimidazole 5 (Scheme 1).

Critical Step : The diethoxy methyl group in 3 is hydrolyzed to a carboxaldehyde (6 ) via refluxing with HCl/H2O in THF. This generates 1-(3-hydroxy-3-methylbutyl)-benzimidazole-2-carboxaldehyde (6 ) as confirmed by NMR and X-ray crystallography.

Imine Formation with 3-Fluoroaniline

Solvent-Free Imine Synthesis

The carboxaldehyde 6 reacts with 3-fluoroaniline (8 ) under solvent-free conditions through mechanochemical grinding. This green chemistry approach eliminates the need for volatile organic solvents:

- Equimolar quantities of 6 and 8 are mixed in a mortar

- Ground continuously for 5–7 minutes until a yellow precipitate forms

- The product 2-[(3-fluorophenyl)iminomethyl]-1-(3-hydroxy-3-methylbutyl)benzimidazole (9 ) is isolated in 89–92% yield

Advantages :

Solution-Phase Alternative

For scale-up, the imine forms in CH3CN at 25°C with 93% yield after 2 hours. The reaction progress is monitored by TLC (Rf = 0.62 in ethyl acetate/hexane 1:1).

Cyclization to Oxazepino-Benzimidazole

InCl3-Catalyzed Ring Closure

The key cyclization of imine 9 employs InCl3 (10 mol%) in refluxing acetonitrile:

- 9 (1 mmol) and InCl3 (0.1 mmol) in CH3CN (5 mL)

- Reflux at 82°C for 8–12 hours under N2

- Cool to 25°C, filter, and purify via silica gel chromatography (ethyl acetate/hexane 3:7)

Yield : 58–63% of 4,5-dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino[4,3-a]benzimidazole (10 )

Reaction Mechanism

Cyclization proceeds through:

- Protonation of the imine nitrogen, generating a nitrilium ion

- Nucleophilic attack by the hydroxyl oxygen on the electrophilic carbon

- Ring closure with simultaneous epoxide formation (Figure 1)

Stereochemical Control : X-ray data of analogous compounds confirm the cis-fusion of benzimidazole and oxazepine rings.

Analytical Characterization

Spectroscopic Data

X-Ray Crystallography

Single-crystal analysis of analog 10b (R = 4-Cl) confirms:

- Orthorhombic crystal system (Pbca space group)

- Dihedral angle of 12.7° between benzimidazole and oxazepine planes

- Epoxide ring puckering amplitude (Q) = 0.212 Å

Process Optimization and Alternatives

Microwave-Assisted Cyclization

Adapting methods from benzimidazole synthesis, microwave irradiation (300 W, 120°C) reduces cyclization time to 25–30 minutes with comparable yields (Table 1).

Table 1 : Cyclization Method Comparison

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 8–12 | 58–63 | 98.2 |

| Microwave | 0.5 | 60–65 | 97.8 |

Solvent Screening

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. CH3CN remains optimal for balancing reactivity and isolation efficiency.

Challenges and Troubleshooting

- Epoxide Ring Opening : Moisture exposure leads to diol formation. Use anhydrous conditions and molecular sieves.

- Imine Isomerization : The E-configuration is maintained by steric hindrance from the 3-fluorophenyl group.

- Byproduct Formation : <5% of 1,2-disubstituted benzimidazole forms via competing pathways. Remove via column chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and oxazepine rings.

Reduction: Reduction reactions can occur, especially at the fluorophenyl group, leading to the formation of various reduced derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions (acidic, basic, or neutral).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structure and biological activity.

Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Chemical Biology: Use as a probe to study various biochemical pathways and mechanisms.

Industrial Chemistry:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a family of benzimidazole-oxazepine hybrids. Key analogs include:

Key Structural and Functional Differences

- Ring Modifications: Replacement of oxygen with sulfur in the thiazepino analog (CAS 76099-30-4) alters ring geometry and electronic properties, likely affecting bioavailability and target selectivity .

- Epoxy vs. Hydroxyl Groups : The epoxy group in the target compound and Oxapadol confers rigidity, whereas the hydroxyl derivative (CAS MFCD02578610) lacks this feature, leading to reduced conformational stability and discontinued development .

Pharmacological Data

- Oxapadol (CAS 56969-22-3): Demonstrated analgesic activity in preclinical models, attributed to dual opioid and monoaminergic mechanisms. However, clinical development was halted due to side effects .

- Target Compound: Limited published data exist, but computational studies suggest enhanced binding affinity to GABA receptors compared to non-fluorinated analogs, warranting further in vivo validation .

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, and what are their key reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of precursors such as fluorophenyl derivatives and benzimidazole intermediates. For example, a reflux process with polar aprotic solvents (e.g., DMSO) under reduced pressure is common, followed by crystallization using ethanol-water mixtures to isolate the product. Yields can vary (e.g., 65% in similar compounds) depending on reaction time and purification methods . Key parameters to optimize include temperature (e.g., 18-hour reflux at 80–100°C), stoichiometry of reagents, and solvent selection to avoid side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation of the fluorophenyl and benzimidazole moieties.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What biological targets or pharmacological activities are associated with this compound?

- Methodological Answer : While specific data on this compound is limited, structurally related benzimidazole-oxazepine hybrids are studied for interactions with neurotransmitter receptors (e.g., GABAA or serotonin receptors) due to their structural resemblance to benzodiazepines . Preliminary assays should include receptor binding studies (radioligand displacement) and in vitro cytotoxicity profiling (e.g., MTT assays) to establish baseline activity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential toxicity of fluorophenyl intermediates.

- Follow waste disposal guidelines for halogenated organic compounds.

- Monitor stability under ambient conditions; some epoxy-containing compounds may degrade under light or humidity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading).

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.

- Byproduct Analysis : Employ LC-MS or TLC to identify impurities and adjust reaction conditions (e.g., shorter reflux times) .

Q. How should contradictions in biological activity data (e.g., receptor affinity vs. functional assays) be resolved?

- Methodological Answer :

- Dose-Response Curves : Validate receptor binding affinity with functional assays (e.g., calcium flux or electrophysiology).

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in vitro.

- Molecular Dynamics Simulations : Investigate binding pocket interactions to explain discrepancies .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the fluorophenyl substituent (e.g., replace F with Cl or CH3) and test activity.

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical binding motifs.

- 3D-QSAR : Align analogs in a grid to correlate structural features with potency .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate dipole moments and electrostatic potentials to predict solubility.

- Molecular Dynamics (MD) : Simulate solvation in water/octanol systems to estimate logP.

- ADMET Prediction Tools : Use platforms like SwissADME to model absorption and toxicity .

Q. How can researchers address poor solubility or stability in biological assays?

- Methodological Answer :

Q. What interdisciplinary approaches integrate this compound into broader pharmacological studies?

- Methodological Answer :

- Chemical Biology : Tag the compound with fluorescent probes (e.g., BODIPY) for cellular imaging.

- Neuroscience Collaboration : Partner with electrophysiology labs to assess effects on neuronal networks.

- Omics Integration : Perform transcriptomics/proteomics to identify downstream targets in disease models .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.